

# Application Notes and Protocols for Meptyldinocap in Integrated Pest Management

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Meptyldinocap

Cat. No.: B1662176

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## Introduction to Meptyldinocap

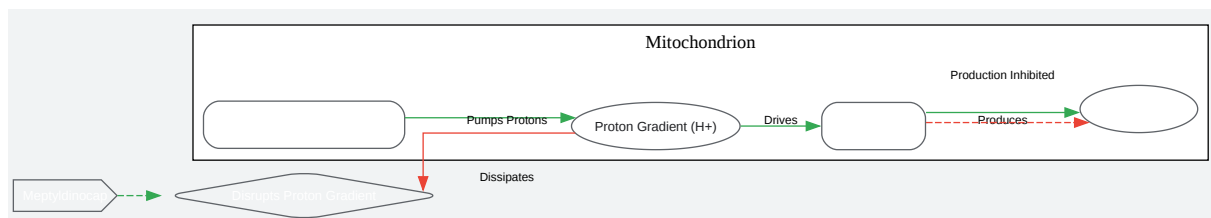
**Meptyldinocap** is a dinitrophenol fungicide, specifically the single, defined isomer 2-(1-methylheptyl)-4,6-dinitrophenyl (2E)-2-butenate.[1] It is a protectant, curative, and eradicant fungicide primarily used for the control of powdery mildew on a variety of crops, including fruits and cucurbits.[1][2] **Meptyldinocap** is an advancement over its predecessor, dinocap, which is a mixture of six isomers.[3] This single-isomer formulation provides a more precise understanding of its biological and environmental activity.[3]

Chemical Properties:

| Property          | Value   |
|-------------------|---|
| IUPAC Name        | (RS)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate           |
| CAS Name          | 2-(1-methylheptyl)-4,6-dinitrophenyl (2E)-2-butenate          |
| FRAC Group        | 29  |
| Mode of Action    | Uncoupler of oxidative phosphorylation                        |
| Molecular Formula | C <sub>18</sub> H <sub>24</sub> N <sub>2</sub> O <sub>6</sub> |
| Molecular Weight  | 364.39 g/mol  |
| Physical State    | Yellowish-brown liquid  |

## Mechanism of Action

**Meptyldinocap** acts as an uncoupler of mitochondrial oxidative phosphorylation.[3][4] This disruption of the proton gradient across the inner mitochondrial membrane inhibits the production of ATP, the primary energy currency of the fungal cell. This non-specific, multi-site mode of action is a key factor in its low risk of resistance development.[3]



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**Meptyldinocap's** disruption of the mitochondrial proton gradient.

## Application in Integrated Pest Management (IPM)

**Meptyldinocap** is a valuable tool in IPM programs due to its unique mode of action and its effectiveness against powdery mildew. Its primary role is in resistance management, providing an effective rotational partner for fungicides with single-site modes of action that are more prone to resistance development.

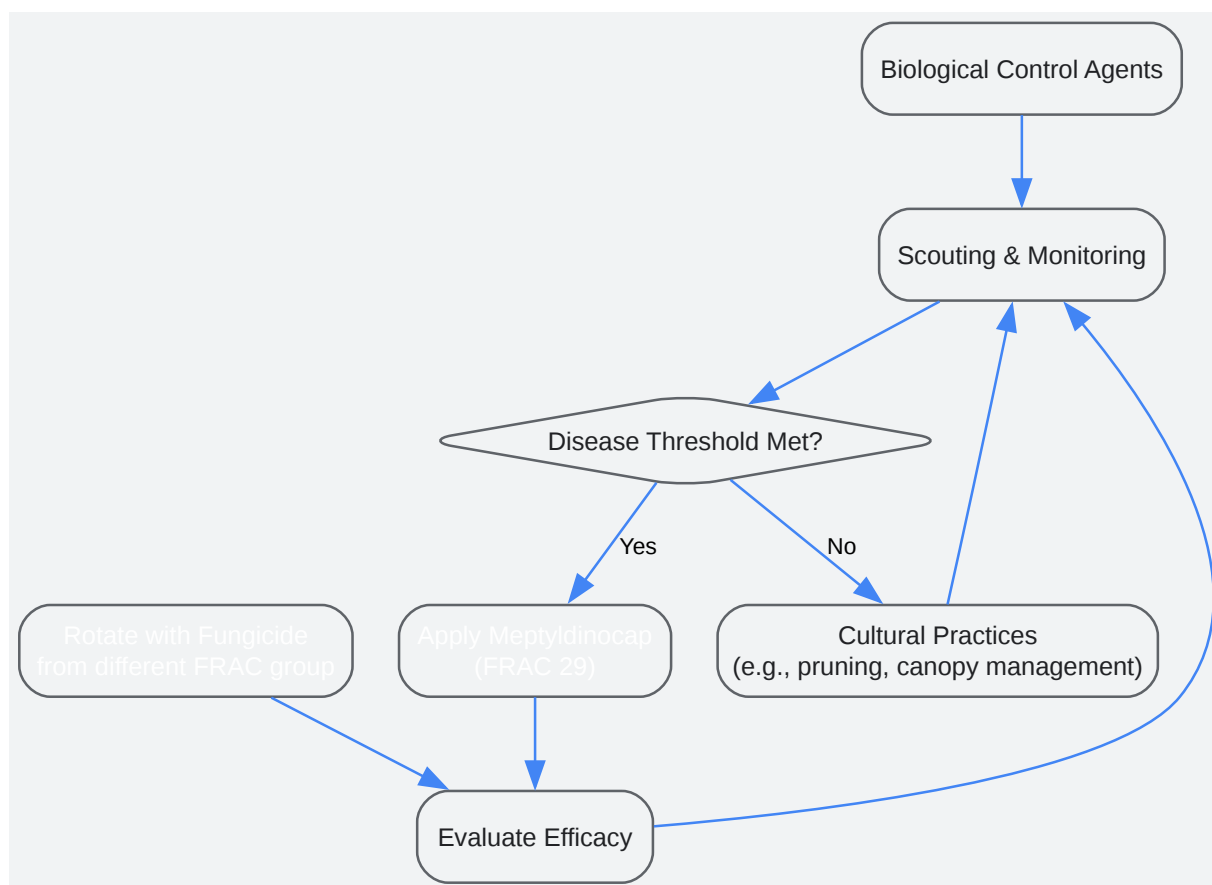
Key applications include:

- Grapes: Control of *Erysiphe necator* (Grape Powdery Mildew).
- Apples and Pears: Management of *Podosphaera leucotricha* (Apple Powdery Mildew).
- Cucurbits (e.g., cucumbers, squash): Control of *Sphaerotheca fuliginea* (Cucurbit Powdery Mildew).

### 3.1 Resistance Management

**Meptyldinocap** belongs to FRAC Group 29, and there have been no reported cases of field-developed resistance in key target pathogens like *Erysiphe necator*.<sup>[3]</sup> This is attributed to its multi-site, non-specific mode of action.<sup>[3]</sup> To maintain its long-term efficacy, it is crucial to adhere to resistance management strategies:

- Rotation: Alternate applications of **meptyldinocap** with fungicides from different FRAC groups.
- Tank Mixtures: In situations of high disease pressure, tank-mixing with a protectant fungicide can be beneficial.
- Scouting and Thresholds: Apply **meptyldinocap** based on regular scouting and established disease thresholds to minimize unnecessary applications.



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Integration of **meptyldinocap** into an IPM program.

## Efficacy and Toxicity Data

Quantitative data on the efficacy (EC50/EC90) of **meptyldinocap** and its specific toxicity (LC50/LD50) to non-target organisms are not readily available in published literature. The following tables provide data for its predecessor, dinocap, to offer a general reference. It is important to note that **meptyldinocap**, as a single isomer, is reported to have a more favorable toxicological profile than the isomeric mixture of dinocap.

Table 1: Efficacy of Dinocap Against Powdery Mildew (Illustrative)

| Pathogen                | Crop     | Efficacy Metric | Value (mg/L)  | Reference |
|-------------------------|----------|-----------------|---|-----------|
| Podosphaera leucotricha | Apple    | -               | Triadimefon provided significantly better control than the standard dinocap treatment in several tests. | [5]       |
| Sphaerotheca fuliginea  | Cucumber | EC50            | No resistance observed; sensitivities of test isolates were similar to reference isolates.              | [6]       |

Note: Specific EC50/EC90 values for dinocap are not consistently reported. The data indicates its historical use as a standard for comparison and a lack of observed resistance.

Table 2: Toxicity of Dinocap to Non-Target Organisms (Illustrative)

| Organism             | Species                            | Exposure Route | Toxicity Metric | Value                        | Reference           |
|----------------------|------------------------------------|----------------|-----------------|------------------------------|---------------------|
| Beneficial Insect    | Honeybee (Apis mellifera)          | Contact        | Acute LD50      | 29.3 µg/bee                  | <a href="#">[3]</a> |
| Beneficial Mite      | Predatory Mite (Typhlodromus pyri) | Contact        | -               | 100% Mortality at 0.49 kg/ha | <a href="#">[3]</a> |
| Bird                 | -                                  | Dietary        | 5-8 day LC50    | 790 ppm                      | <a href="#">[1]</a> |
| Fish                 | Rainbow Trout                      | Aquatic        | 96-hour LC50    | 15 µg/L                      | <a href="#">[1]</a> |
| Fish                 | Bluegill                           | Aquatic        | 96-hour LC50    | 20 µg/L                      | <a href="#">[1]</a> |
| Aquatic Invertebrate | Sideswimmer (G. fasciatus)         | Aquatic        | 96-hour LC50    | 75 µg/L                      | <a href="#">[1]</a> |

## Experimental Protocols

### 5.1 Protocol for Assessing the Efficacy of **Meptyldinocap** against Powdery Mildew on Grapes (*Erysiphe necator*)

Objective: To determine the effective concentration (EC50) of **meptyldinocap** for inhibiting the germination of *Erysiphe necator* conidia.

Materials:

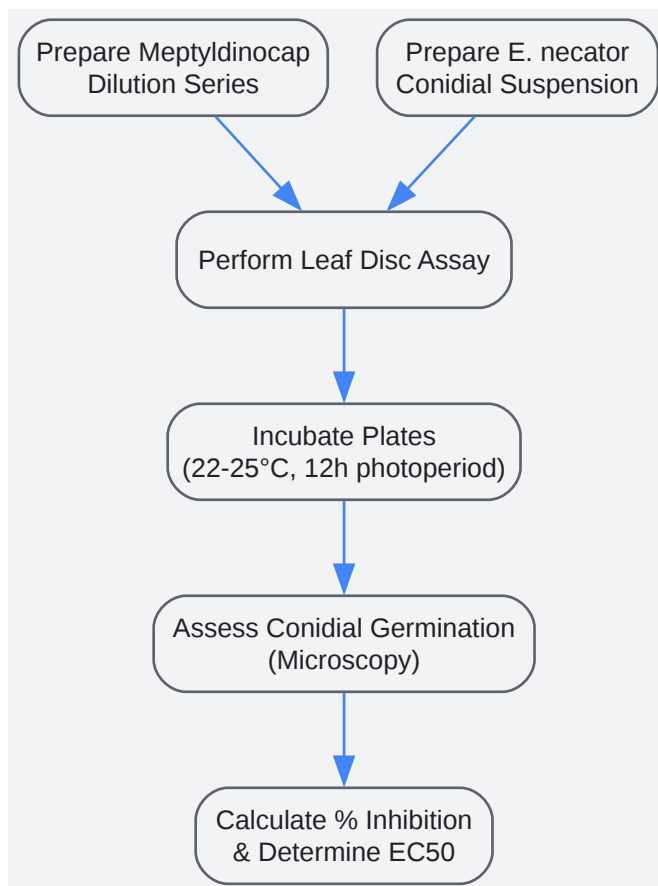
- **Meptyldinocap** technical grade
- Grape leaves from a susceptible cultivar (e.g., Chardonnay)
- *Erysiphe necator* inoculum
- Water agar (1.5%) plates

- Sterile distilled water
- Surfactant (e.g., Tween 20)
- Microscope and slides
- Incubator

#### Methodology:

- Preparation of **Meptyldinocap** Solutions: Prepare a stock solution of **meptyldinocap** in a suitable solvent. Create a dilution series to achieve final concentrations ranging from 0.01 to 100 mg/L in sterile distilled water with a surfactant.
- Inoculum Preparation: Collect fresh conidia from infected grape leaves by gently brushing them into sterile distilled water. Adjust the conidial suspension to a concentration of  $1 \times 10^5$  conidia/mL.
- Leaf Disc Assay:
  - Excise 1.5 cm diameter discs from healthy, young grape leaves.
  - Place the leaf discs, adaxial side up, on water agar plates.
  - Apply 20  $\mu$ L of each **meptyldinocap** concentration to the surface of the leaf discs. Include a control with water and surfactant only.
  - Allow the discs to dry in a laminar flow hood.
  - Inoculate each disc with 10  $\mu$ L of the conidial suspension.
- Incubation: Incubate the plates at 22-25°C with a 12-hour photoperiod.
- Assessment: After 48-72 hours, examine at least 100 conidia per leaf disc under a microscope to determine the percentage of germination. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

- **Data Analysis:** Calculate the percentage of inhibition of conidial germination for each concentration relative to the control. Determine the EC50 value using probit analysis.



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Experimental workflow for **meptyldinocap** efficacy testing.

## 5.2 Protocol for Evaluating the Acute Contact Toxicity of **Meptyldinocap** to a Non-Target Predatory Mite (*Typhlodromus pyri*)

**Objective:** To determine the lethal concentration (LC50) of **meptyldinocap** for the predatory mite *Typhlodromus pyri*.

**Materials:**

- **Meptyldinocap** formulation
- Adult female *Typhlodromus pyri*



- Glass plates or leaf discs from a suitable host plant (e.g., bean)
- Spray tower or Potter spray tower
- Ventilated containers for exposure
- Pollen for food source
- Stereomicroscope
- Environmental chamber

#### Methodology:

- Test Organisms: Use laboratory-reared, synchronized adult female *Typhlodromus pyri* of a similar age.
- Preparation of Test Surfaces:
  - Glass plates or leaf discs are used as the substrate.
  - Prepare a series of **meptyldinocap** concentrations in water, reflecting field application rates and lower concentrations. Include a water-only control.
- Application:
  - Place the test surfaces in a spray tower.
  - Apply the different **meptyldinocap** concentrations to the surfaces, ensuring even coverage.
  - Allow the surfaces to dry completely.
- Exposure:
  - Transfer a known number of adult female mites (e.g., 20-25) onto each treated surface within a ventilated container.
  - Provide a small amount of pollen as a food source.

- Incubation: Maintain the containers in an environmental chamber at 25°C, 70-80% relative humidity, and a 16:8 hour (L:D) photoperiod.
- Assessment: Assess mite mortality at 24, 48, and 72 hours after exposure. Mites that are unable to move when gently prodded are considered dead.
- Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals for each assessment time using probit analysis.

## Conclusion

**Meptyldinocap** is an effective fungicide for the management of powdery mildew with a low risk of resistance development, making it a crucial component of modern IPM strategies. While specific quantitative efficacy and non-target toxicity data for **meptyldinocap** are not widely published, the available information on its predecessor, dinocap, and its unique mode of action underscore its importance. Further research to generate and publish such data would be highly valuable for refining its use in sustainable agriculture. The provided protocols offer a framework for conducting such essential research.

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